molecular formula C8H8BClN2O2 B592076 Quinoxalin-6-ylboronic acid hydrochloride CAS No. 852362-25-5

Quinoxalin-6-ylboronic acid hydrochloride

Numéro de catalogue: B592076
Numéro CAS: 852362-25-5
Poids moléculaire: 210.424
Clé InChI: YOUKKXQGTXCLHT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Quinoxalin-6-ylboronic acid hydrochloride is an organic compound with the chemical formula C8H8BClN2O2. It is a boronic acid derivative that is commonly used in organic synthesis, particularly in the construction of carbon-carbon and carbon-boron bonds . This compound is known for its versatility and reactivity, making it a valuable reagent in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-6-ylboronic acid hydrochloride typically involves the reaction of quinoxaline with boronic acid under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where quinoxaline is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: Quinoxalin-6-ylboronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Mécanisme D'action

The mechanism of action of quinoxalin-6-ylboronic acid hydrochloride involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction is often mediated through the formation of reversible covalent bonds with active site residues .

Comparaison Avec Des Composés Similaires

Uniqueness: Quinoxalin-6-ylboronic acid hydrochloride is unique due to its quinoxaline core, which imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for constructing complex molecular architectures that may not be easily accessible using other boronic acids .

Activité Biologique

Quinoxalin-6-ylboronic acid hydrochloride is a boronic acid derivative with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, characterized by its unique quinoxaline core, has garnered interest due to its ability to form stable complexes with various molecular targets, influencing enzyme activity and cellular processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential applications in medicine.

This compound has the following chemical properties:

PropertyValue
Chemical Formula C₈H₈BClN₂O₂
Molecular Weight 210.43 g/mol
CAS Number 852362-25-5
IUPAC Name Quinoxalin-6-ylboronic acid; hydrochloride

The compound is typically synthesized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-boron bonds essential for its reactivity in organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its antibacterial efficacy, the compound demonstrated effectiveness against Escherichia coli, with a minimum inhibitory concentration (MIC) of approximately 6.50 mg/mL . This suggests potential utility in developing antimicrobial agents.

Anticancer Properties

The anticancer activity of quinoxalin derivatives has been well-documented. A notable study evaluated the cytotoxic effects of related compounds on human cancer cell lines, revealing that quinoxaline derivatives can induce apoptosis in cancer cells while showing minimal toxicity to healthy cells . Specifically, the compound displayed an IC₅₀ value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line, indicating strong anticancer potential.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The boronic acid moiety interacts with active site residues of enzymes, forming reversible covalent bonds that inhibit their activity. This property is particularly relevant in targeting proteases and other enzymes involved in cancer progression and microbial resistance .

Enzyme Inhibition Studies

In addition to its direct antimicrobial and anticancer activities, this compound has been studied for its enzyme inhibition capabilities:

Enzyme TypeIC₅₀ (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antithyrosinase11.52 ± 0.46

These findings suggest that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes .

Case Studies and Research Findings

Several studies have explored the biological activities of quinoxaline derivatives:

  • Antioxidant Activity : A recent study reported that related boron-based compounds exhibited strong antioxidant properties with IC₅₀ values as low as 0.11 ± 0.01 µg/mL for ABTS cation radical scavenging assays, indicating their potential use in formulations aimed at oxidative stress-related conditions .
  • Dermatological Applications : The formulation of creams incorporating quinoxaline derivatives showed promising results in dermatological applications, demonstrating both antibacterial and antioxidant activities while being non-toxic to healthy skin cells .
  • Pharmaceutical Development : The unique properties of this compound make it an attractive candidate for pharmaceutical development, particularly in creating targeted therapies for cancer and infectious diseases .

Propriétés

IUPAC Name

quinoxalin-6-ylboronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BN2O2.ClH/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5,12-13H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUKKXQGTXCLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NC=CN=C2C=C1)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662802
Record name Quinoxalin-6-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852362-25-5
Record name Quinoxalin-6-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The following compounds (Table 2) are prepared in a similar manner as described in Example 1 by reacting 6-bromo-4-chloro-3-nitro-quinoline (Example 1c) with 2-(4-amino-phenyl)-2-ethyl-butyronitrile (Example 12a), and with the appropriate boronic acid:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.